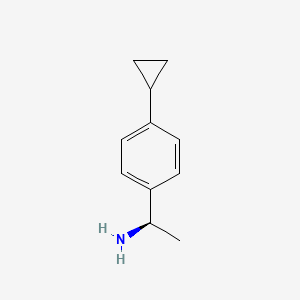

(R)-1-(4-Cyclopropylphenyl)ethanamine

CAS No.:

Cat. No.: VC17239539

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15N |

|---|---|

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | (1R)-1-(4-cyclopropylphenyl)ethanamine |

| Standard InChI | InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1 |

| Standard InChI Key | ZALZLSQMLQNUNA-MRVPVSSYSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C2CC2)N |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2CC2)N |

Introduction

Chemical Structure and Stereochemical Features

The molecular formula of (R)-1-(4-Cyclopropylphenyl)ethanamine is CHN, with a molecular weight of 161.24 g/mol. The compound features a cyclopropyl group attached to the para position of a phenyl ring, which is further connected to an ethanamine moiety. The chiral center at the ethylamine side chain confers stereochemical specificity, making the R-enantiomer distinct in its interactions with biological targets or chiral environments .

Structural Analysis

X-ray crystallography data for analogous compounds, such as (R)-1-(4-pentylphenyl)ethanamine (CHN), reveals that the cyclopropyl group introduces steric and electronic effects that influence molecular conformation. The cyclopropane ring’s angle strain (60° bond angles) enhances reactivity compared to larger cycloalkanes, potentially increasing the compound’s susceptibility to ring-opening reactions .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Key absorption bands include N–H stretches (~3300 cm), C–H stretches from the cyclopropane (~3000 cm), and aromatic C=C vibrations (~1600 cm) .

-

Nuclear Magnetic Resonance (NMR):

-

H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while the cyclopropyl protons appear as a multiplet near δ 1.0–1.5 ppm. The methyl group adjacent to the amine (CH) shows a doublet at δ 1.2 ppm due to coupling with the NH group .

-

C NMR: The cyclopropyl carbons are observed at δ 10–15 ppm, and the quaternary carbon attached to the phenyl ring appears at δ 40–45 ppm .

-

Synthesis and Chiral Resolution

The synthesis of (R)-1-(4-Cyclopropylphenyl)ethanamine can be achieved through modifications of established routes for similar arylalkylamines.

Reductive Amination

A widely used method involves the reductive amination of 4-cyclopropylacetophenone with a chiral amine auxiliary. For example:

-

Condensation: React 4-cyclopropylacetophenone with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base .

-

Reduction: Treat the intermediate with sodium borohydride (NaBH) or hydrogen gas (H) over a palladium catalyst to yield the amine .

-

Resolution: Separate enantiomers via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 1-(4-Cyclopropylphenyl)ethanamine has been reported for analogous compounds, achieving enantiomeric excess (ee) >99% .

Process Optimization

Critical parameters for scalability include:

-

Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.

-

Temperature: 60–80°C for condensation; ambient temperature for reduction.

-

Solvent Systems: Toluene or ethanol for optimal yield and purity .

Physicochemical Properties

Applications in Pharmaceutical Chemistry

Chiral Auxiliary

(R)-1-(4-Cyclopropylphenyl)ethanamine serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure amines for drugs such as sitagliptin and elarofiban . Its cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a feature critical for drug candidates .

Intermediate in API Synthesis

The compound is a precursor to CXCR4 antagonists and taxane derivatives, where stereochemical purity (>99% ee) is essential for biological activity .

Future Directions

Further research should explore:

-

Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.

-

Biological Activity Screening: Investigating antimicrobial or anticancer properties.

-

Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume